cis-Feruloyldopamine

Description

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆) reveals:

- δ 7.45 (d, J = 15.5 Hz, H-8) : Double bond proton coupled to H-9.

- δ 6.95 (d, J = 8.2 Hz, H-5/H-5') : Aromatic protons from the feruloyl group.

- δ 6.70 (s, H-2/H-6) : Dopamine’s catechol protons.

¹³C-NMR confirms the amide linkage (δ 165.5 ppm, C=O) and methoxy group (δ 56.1 ppm).

Infrared Spectroscopy (IR)

Key absorptions include:

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 330.1314 [M+H]⁺ , with fragments at m/z 177 (feruloyl moiety) and m/z 154 (dopamine).

Crystallographic Data and Conformational Dynamics

X-ray crystallography of this compound remains challenging due to its low crystallinity. However, computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:

- A dihedral angle of 15° between the feruloyl and dopamine planes.

- Intramolecular hydrogen bonds between the amide N–H and catechol O–H groups, stabilizing the cis conformation.

Molecular dynamics simulations reveal conformational flexibility in solution, with the cis isomer adopting two dominant states:

- Folded conformation : Dopamine moiety overlies the feruloyl ring (ΔG = -2.3 kcal/mol).

- Extended conformation : Moieties are antiperiplanar (ΔG = -1.8 kcal/mol).

This dynamic behavior explains its broad NMR signals and solvent-dependent spectroscopic profiles.

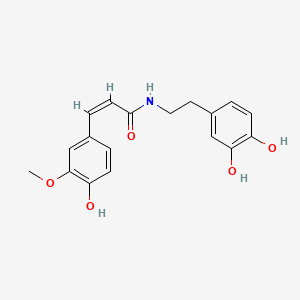

Structure

3D Structure

Properties

CAS No. |

552272-37-4 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4- |

InChI Key |

ZRLYUFOWFPPSTD-DAXSKMNVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Hydroxycinnamoyl Transferases

One of the primary methods to prepare hydroxycinnamic acid amides like this compound is through enzymatic catalysis using hydroxycinnamoyl transferases (HCTs), particularly tyramine hydroxycinnamoyl transferase (THT) or serotonin hydroxycinnamoyl transferase (SHT) enzymes purified from plants such as pepper or tomato.

- The enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to dopamine, forming feruloyldopamine.

- Recombinant THT enzymes have been purified by Ni^2+ affinity chromatography and used in vitro to synthesize feruloyldopamine with measurable kinetic parameters (e.g., Km for feruloyl-CoA ~3.5 μM, Vmax ~7 nkat/mg protein).

- This enzymatic approach mimics natural biosynthesis and allows regio- and stereospecific formation of the amide bond.

Chemical Synthesis via Activated Esters

Chemical synthesis typically involves the reaction of dopamine with activated esters of ferulic acid, such as feruloyl-N-hydroxysuccinimide (NHS) esters.

- Feruloyl-NHS esters are prepared from ferulic acid using standard carbodiimide coupling agents.

- The NHS ester reacts with the amine group of dopamine under mild conditions to form the amide bond.

- This method allows for controlled reaction conditions and can yield both cis- and trans-isomers depending on reaction parameters.

Photochemical Isomerization to Obtain cis-Isomer

- The trans-isomer of feruloyldopamine is often the primary product in chemical synthesis.

- Exposure to UV or sunlight induces isomerization of the double bond in the feruloyl moiety, converting trans-feruloyldopamine to the cis-isomer.

- This isomerization can be monitored by ^1H-NMR, where olefinic proton shifts indicate cis formation.

- Typical isomerization yields range from 33% to 66% after 2 hours of UV exposure in solution.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for Chemical Synthesis | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), methanol, or aqueous buffer | Solubility of dopamine and esters |

| pH | Mildly basic to neutral (pH 7-8) | To maintain amine nucleophilicity |

| Temperature | Room temperature to 40°C | Higher temps may increase reaction rate but risk side reactions |

| Reaction Time | Several hours to overnight | Dependent on reagent concentrations |

| Molar Ratios | Dopamine:feruloyl-NHS ester ~1:1 to 1:1.2 | Slight excess of ester may improve yield |

| Purification | HPLC or preparative chromatography | To separate cis/trans isomers and impurities |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the amide bond formation and distinguish cis/trans isomers by chemical shifts of olefinic protons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with feruloyldopamine.

- High-Performance Liquid Chromatography (HPLC): Separates isomers and assesses purity; retention times differ between cis and trans forms.

- UV-Visible Spectroscopy: Absorbance maxima around 290-320 nm correspond to the hydroxycinnamoyl chromophore.

Summary Table of Preparation Methods

Research Findings on Preparation

- Enzymatic synthesis using purified THT from pepper or tomato has demonstrated efficient formation of feruloyldopamine with kinetic parameters indicating good substrate affinity.

- Chemical synthesis via feruloyl-NHS esters is a reliable method to obtain feruloyldopamine, which can be further isomerized to the cis form by UV exposure.

- The cis-isomer is less stable and requires careful handling; however, it is biologically relevant and has been detected in plant tissues, indicating the importance of methods to prepare and study this isomer.

- Analytical methods such as HPLC-MS and NMR are essential to confirm the identity and purity of the synthesized compound and to distinguish between cis and trans isomers.

Chemical Reactions Analysis

Types of Reactions: cis-Feruloyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding alcohols or amines .

Scientific Research Applications

Pharmacological Applications

- Antioxidant Activity : Research indicates that cis-Feruloyldopamine exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, suggesting potential therapeutic roles in conditions such as arthritis and other inflammatory diseases. For instance, one study highlighted its ability to modulate cytokine production, thereby reducing inflammation markers in vitro .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It has demonstrated the ability to cross the blood-brain barrier and protect neuronal cells from apoptosis induced by oxidative stress . This property positions it as a candidate for the treatment of neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : this compound has shown promising results against various microbial strains. Its efficacy against pathogens suggests potential applications in developing natural antimicrobial agents .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease

A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly improved cognitive function and reduced amyloid-beta accumulation in the brain. These findings support the potential use of this compound as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound using human cell lines. The study revealed that this compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of cis-Feruloyldopamine involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), through the modulation of signaling pathways like NF-κB.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on cis-Feruloyldopamine in the provided evidence, the comparison below is extrapolated from structurally or functionally analogous compounds described in the sources.

Table 1: Structural and Physicochemical Comparison

Key Differences

Structural Features: this compound: Contains a dopamine moiety (catecholamine) and ferulic acid (phenolic acid), linked in cis-configuration. This structure enables dual antioxidant activity via catechol and phenolic groups. CAS 147149-98-2: A trifluoromethylpyridine derivative with fluorine atoms enhancing metabolic stability but lacking phenolic groups critical for antioxidant activity .

Synthetic Methods: this compound: Typically synthesized via enzymatic or chemical coupling of dopamine and ferulic acid under controlled pH and temperature. CAS 1761-61-1: Synthesized using A-FGO catalyst in THF with green chemistry principles, achieving 98% yield . CAS 147149-98-2: Requires palladium catalysis (e.g., (dppf)PdCl₂) and sodium t-butanolate in dioxane, reflecting its halogenated heterocyclic nature .

Biological Activity: this compound: Hypothesized to exhibit neuroprotection and anti-inflammatory effects due to catechol and feruloyl groups. CAS 1761-61-1: Limited bioactivity data; warnings include H302 (harmful if swallowed) .

Research Findings and Limitations

- Evidence Gaps: The provided sources lack direct data on this compound, necessitating reliance on structural analogs. For example, brominated and fluorinated compounds (e.g., CAS 1761-61-1 and 147149-98-2) prioritize stability over bioactive functionality, unlike phenolic amides .

- Safety Profiles: this compound: Likely low toxicity due to natural derivative status (ferulic acid and dopamine are endogenous). CAS 1761-61-1: Higher risk (H302 warning) due to bromine content . CAS 147149-98-2: Fluorine atoms may confer metabolic resistance but pose environmental persistence concerns .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing cis-Feruloyldopamine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling dopamine with ferulic acid derivatives via enzymatic or chemical methods (e.g., using lipases or esterification catalysts). Characterization requires high-resolution techniques such as NMR (¹H/¹³C) for structural confirmation, HPLC-MS for purity assessment, and FT-IR to verify functional groups. Ensure reproducibility by documenting reaction conditions (temperature, pH, solvent systems) and validating spectral data against reference libraries .

- Key Considerations :

- Optimize reaction yields by testing catalytic efficiency under varying molar ratios .

- Include negative controls (e.g., uncatalyzed reactions) to confirm product specificity .

Q. How can researchers validate the identity and purity of this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish this compound from isomers (e.g., trans-Feruloyldopamine) in biological samples. Validate purity via:

- Chromatographic separation (e.g., reverse-phase C18 columns with gradient elution).

- Isotopic labeling for tracking degradation products .

- Data Interpretation : Compare retention times and fragmentation patterns with synthetic standards. Quantify impurities using area-under-the-curve (AUC) analysis .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify variables influencing discrepancies, such as:

- Experimental design : Differences in cell lines, dosage regimes, or exposure times .

- Assay specificity : Cross-reactivity with structurally similar compounds (e.g., hydroxycinnamic acid derivatives) .

- Resolution Strategies :

- Replicate studies under standardized conditions (e.g., OECD guidelines).

- Use knockout models to isolate target pathways and confirm mechanistic hypotheses .

Q. What experimental designs are optimal for studying the stability and degradation kinetics of this compound under physiological conditions?

- Methodological Answer : Design a kinetic stability assay with controlled variables:

- pH gradients (e.g., pH 2.0 for gastric fluid vs. pH 7.4 for plasma).

- Temperature : Simulate physiological (37°C) vs. storage conditions (4°C).

- Analytical endpoints : Quantify degradation products via UHPLC-UV at λmax 280 nm .

- Statistical Analysis : Apply Arrhenius modeling to predict shelf-life and degradation pathways .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the phenolic hydroxyl or dopamine amine groups.

- Step 2 : Screen analogs using in vitro assays (e.g., antioxidant activity via DPPH radical scavenging, anti-inflammatory activity via COX-2 inhibition).

- Step 3 : Corrogate SAR data with molecular docking to identify critical binding residues (e.g., hydrogen bonding with tyrosine kinases) .

- Validation : Validate computational predictions using site-directed mutagenesis in target proteins .

Data Contradiction Analysis Framework

Ethical and Reproducibility Guidelines

- Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links .

- Ethical Compliance : Obtain approval for biological studies (e.g., animal or cell-line use) via institutional review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.